molecular formula C8H12ClN B1664015 2,4-Dimethylaniline hydrochloride CAS No. 21436-96-4

2,4-Dimethylaniline hydrochloride

Cat. No. B1664015
CAS RN: 21436-96-4
M. Wt: 157.64 g/mol
InChI Key: HFXISSJBRAPVLG-UHFFFAOYSA-N
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Description

2,4-Dimethylaniline hydrochloride, also known as m-Xylidine hydrochloride, is a chemical compound with the molecular formula C8H12ClN . It is a solid substance at room temperature . It belongs to the class of organic compounds known as m-xylenes .


Synthesis Analysis

2,4-Dimethylaniline can be produced industrially by alkylation of aniline with methanol in the presence of an acid catalyst . The reaction is as follows: C6H5NH2 + 2 CH3OH → C6H5N(CH3)2 + 2 H2O. It can also be prepared using dimethyl ether as the methylating agent .


Molecular Structure Analysis

The molecular structure of 2,4-Dimethylaniline hydrochloride consists of a benzene ring with two methyl groups and an amino group attached to it . The InChI code for this compound is 1S/C8H11N.ClH/c1-6-3-4-8(9)7(2)5-6;/h3-5H,9H2,1-2H3;1H .


Chemical Reactions Analysis

2,4-Dimethylaniline may be sensitive to prolonged exposure to air. It is slightly soluble in water and ignites on contact with fuming nitric acid . It neutralizes acids in exothermic reactions to form salts plus water .


Physical And Chemical Properties Analysis

2,4-Dimethylaniline hydrochloride is a solid substance at room temperature . It has a molecular weight of 157.64 . The compound is sealed in dry storage at room temperature .

Scientific Research Applications

1. Environmental Monitoring and Degradation

2,4-Dimethylaniline, a component of the pesticide amitraz, is known for its environmental persistence and toxicity. Research shows that certain Pseudomonas species can metabolize 2,4-dimethylaniline, utilizing it as a nitrogen and carbon source, and degrade it via oxidative deamination with 3-methylcatechol as an intermediate. This indicates potential applications in bioremediation and environmental monitoring of industrial pollutants (Brimecombe, Fogel, & Limson, 2006).

2. Analytical Chemistry and Synthesis

In analytical chemistry, 2,4-dimethylaniline is a subject of study for understanding complex chemical reactions. For instance, its role in the oxidative degradation via the H2O2/UV method and in the Fenton reactions has been researched. These studies provide insights into electron transfer mechanisms and the formation of intermediate products like 2,4-dimethylphenol, which are valuable in various chemical synthesis processes (Bossmann et al., 1998).

3. DNA Interaction Studies

The interaction of 2,4-dimethylaniline with DNA has been a focus in understanding its potential carcinogenic effects. Studies have shown its ability to form DNA adducts, indicating a metabolic activation profile similar to other arylamine carcinogens. This knowledge is crucial for assessing the carcinogenic potential of environmental pollutants (Gonçalves, Beland, & Marques, 2001).

4. Genotoxicity and Carcinogenicity Studies

Research has also focused on the genotoxic effects of 2,4-dimethylaniline, particularly in relation to its potential carcinogenicity. Studies utilizing models like B6C3F1 mice have demonstrated its ability to cause DNA damage in liver cells, supporting the hypothesis of its genotoxic nature and potential role in carcinogenesis (Przybojewska, 1999).

5. Electrochemical Analysis

2,4-Dimethylaniline is also studied for its electrochemical properties. Electrochemical methods like cyclic voltammetry have been developed for its detection and quantification, which are essential for monitoring its levels in environmental samples and in the breakdown products of pesticides like amitraz (Brimecombe & Limson, 2007).

Safety And Hazards

2,4-Dimethylaniline hydrochloride is harmful if swallowed . It is combustible and may emit toxic fumes of NOx when heated to decomposition . Safety measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,4-dimethylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N.ClH/c1-6-3-4-8(9)7(2)5-6;/h3-5H,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFXISSJBRAPVLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

95-68-1 (Parent)
Record name 2,4-Xylidine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021436964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2021448
Record name 2,4-Dimethylaniline hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethylaniline hydrochloride

CAS RN

21436-96-4
Record name Benzenamine, 2,4-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Xylidine hydrochloride
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dimethylaniline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2021448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dimethylaniline hydrochloride
Source European Chemicals Agency (ECHA)
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Record name 2,4-XYLIDINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
MM Marques, LLG Mourato, MA Santos… - Chemical research in …, 1996 - ACS Publications
The ability of a series of aromatic amines present in tobacco smoke (2-, 3-, and 4-methylaniline, 2,3- and 2,4-dimethylaniline) to bind to DNA has been investigated by reacting N-(…
Number of citations: 49 pubs.acs.org
MM Marques, LLG Mourato, MT Amorim… - Chemical research in …, 1997 - ACS Publications
Carcinogenic arylamines typically undergo metabolic activation via N-hydroxylation followed in most instances by O-esterification. In this study, the ability of methyl-, dimethyl-, and …
Number of citations: 58 pubs.acs.org
MR Ganjali, V Akbar, M Ghorbani, P Norouzi… - Analytica chimica …, 2005 - Elsevier
Solution studies on the binding properties of N-2,4-dimethylphenyl-N′-ethylformamidine (amitraz) toward nine lanthanide ions including lanthanum, cerium, neodium, samarium, …
Number of citations: 36 www.sciencedirect.com
V CLEANUP, B SITES - 2002 - Citeseer
Section 101. Introduction (a) The Mississippi Brownfields Voluntary Cleanup and Redevelopment Program (Brownfields Program) utilizes risk-based criteria for Site evaluation and …
Number of citations: 7 citeseerx.ist.psu.edu
VR Virsodia - 2007 - core.ac.uk
I express deep sense of gratitude and thankfulness to my guide Professor Dr. Anamik Shah who has helped me at each and every point of my research work with patience and …
Number of citations: 1 core.ac.uk
韓昊奎, 南基達, 張基赫, 馬惠德 - Journal of Apiculture, 1996 - dbpia.co.kr
A synthetic method of amitraz, acaricide for honeybee was reexamined. 2, 4-Dimethylaniline hydrochloride 2 was reacted with p-toluenesulfonyl chloride 4 and N-methylformamide 3, to …
Number of citations: 1 www.dbpia.co.kr

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